5,6-24(S),25-Diepoxycholesterol
Description
Overview of Cholesterol Oxidation Products in Biological Systems
Oxysterols are oxidized derivatives of cholesterol or its precursors, formed through either enzymatic reactions or non-enzymatic auto-oxidation. nih.govwikipedia.org These compounds are generated when cholesterol is stored in the presence of oxidants like light and oxygen. nih.gov While cholesterol is a fundamental component of animal cell membranes, its oxidation products, known as oxysterols, are considered more detrimental to arterial cells than pure cholesterol itself. nih.gov
The formation of these products can occur within the body or during the processing of foods, particularly those involving high heat. wikipedia.orgnutritionfacts.org Although once considered mere byproducts of cholesterol metabolism, it is now clear that oxysterols are crucial bioactive molecules involved in numerous physiological pathways. nih.gov They are implicated as intermediates in the synthesis of bile acids and steroid hormones and are more easily transported across cellular membranes than cholesterol. nih.govahajournals.org The biological importance of oxysterols is underscored by their association with various physiological and pathological processes. nih.gov
Classification and Diversity of Oxysterols
The vast diversity of oxysterols stems from the different positions on the cholesterol molecule where oxidation can occur. nih.gov They are broadly classified based on the location of the oxidative modification, which can be on the steroid nucleus (rings) or the aliphatic side-chain. wikipedia.org
Ring-Oxidized Oxysterols: Auto-oxidation of cholesterol primarily targets the C5, C6, and C7 positions on the B-ring of the steroid nucleus. nih.gov
Side-Chain-Oxidized Oxysterols: Enzymatic oxidation often occurs on the side-chain. These side-chain oxysterols are established ligands for liver X receptors (LXRs). nih.gov
Further classification can be based on the nature of the oxygen-containing functional group, which includes hydroxyl, keto, epoxy, or carboxyl groups. nih.gov For instance, a well-known oxysterol is 7α,25-dihydroxycholesterol (7α,25-diHC), which is oxidized at both the ring (position 7α) and the side-chain (position 25). wikipedia.org The specific stereochemistry and position of the oxygen function confer distinct biological activities to each oxysterol.
Table 1: Classification and Examples of Common Oxysterols
| Classification | Example Compound | Location of Oxidation | Key Biological Role |
|---|---|---|---|
| Side-Chain Oxysterol | 24S-hydroxycholesterol (Cerebrosterol) | Side-Chain | Major cholesterol metabolite in the brain. nih.gov |
| Side-Chain Oxysterol | 25-hydroxycholesterol | Side-Chain | Synthesized in macrophages during infection. nih.gov |
| Side-Chain Oxysterol | 27-hydroxycholesterol | Side-Chain | Predominant oxysterol in circulation; bile acid intermediate. nih.gov |
| Ring-Oxidized Oxysterol | 7-ketocholesterol | Ring (C7) | Formed by auto-oxidation; cytotoxic properties. wikipedia.orgnih.gov |
| Dual-Oxidized Oxysterol | 7α,25-dihydroxycholesterol | Ring (C7) and Side-Chain (C25) | Ligand for the G protein-coupled receptor EBI2. wikipedia.orgnih.gov |
| Epoxycholesterol | 24(S),25-epoxycholesterol | Side-Chain | Activates Liver X Receptors (LXRs). nih.govcaymanchem.com |
Significance of Oxysterols as Signaling Molecules in Cellular Homeostasis
Initially viewed as simple intermediates in the excretion pathway of cholesterol, oxysterols are now recognized as critical signaling molecules that regulate cellular homeostasis. nih.govahajournals.org They exert their effects by acting as ligands for various nuclear receptors and other proteins that control gene expression. nih.govnih.gov
One of their most significant roles is the regulation of cholesterol levels. Side-chain oxysterols can activate Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in controlling cholesterol, fatty acid, and glucose homeostasis. wikipedia.orgmdpi.com Activation of LXRs leads to increased cholesterol efflux from cells. wikipedia.org Furthermore, oxysterols inhibit the maturation of Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a master transcription factor for genes involved in cholesterol biosynthesis. nih.govnih.gov This dual action helps maintain cellular cholesterol balance.
Beyond lipid metabolism, oxysterols are involved in a wide array of biological processes, including inflammation, apoptosis (programmed cell death), and cell differentiation. wikipedia.orgnih.gov Their ability to modulate the activity of receptors like the RAR-related orphan receptor gamma t (RORγt) and N-methyl-D-aspartate (NMDA) receptors highlights their broad impact on cellular function. nih.govfrontiersin.org The effects of oxysterols can be cell-specific and depend on their concentration and the cellular environment. nih.gov
Contextualizing 5,6-24(S),25-Diepoxycholesterol within the Oxysterol Landscape
This compound is a specific type of oxysterol classified as a cholestanoid. nih.govebi.ac.uk Its structure is unique because it contains two epoxide groups: one on the sterol nucleus at the 5,6 position and another on the side-chain at the 24(S),25 position. lsu.edu
This compound is particularly notable for its role as a selective ligand for Liver X Receptor alpha (LXRα). mdpi.comresearchgate.net While many oxysterols, such as 22(R)-hydroxycholesterol and 24(S),25-epoxycholesterol, activate both LXRα and LXRβ isoforms, this compound exhibits a four-fold higher selectivity for LXRα over LXRβ. mdpi.comlsu.edu This selectivity is significant because the two LXR isoforms have different tissue distribution and functions. LXRα is primarily expressed in the liver, adipose tissue, and macrophages, whereas LXRβ is expressed more ubiquitously. mdpi.com The ability to selectively activate LXRα makes this compound a valuable tool in research aimed at understanding the specific roles of this receptor subtype. mdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
220066-69-3 |
|---|---|
Molecular Formula |
C27H44O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1S,2R,5S,7R,9S,11S,12S,15R,16R)-15-[(2R)-4-[(2S)-3,3-dimethyloxiran-2-yl]butan-2-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol |
InChI |
InChI=1S/C27H44O3/c1-16(6-9-22-24(2,3)29-22)19-7-8-20-18-14-23-27(30-23)15-17(28)10-13-26(27,5)21(18)11-12-25(19,20)4/h16-23,28H,6-15H2,1-5H3/t16-,17+,18+,19-,20+,21+,22+,23+,25-,26-,27+/m1/s1 |
InChI Key |
IUSLCYDEWITGFD-AISCQZDLSA-N |
SMILES |
CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC5C6(C4(CCC(C6)O)C)O5)C |
Isomeric SMILES |
C[C@H](CC[C@H]1C(O1)(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]5[C@@]6([C@@]4(CC[C@@H](C6)O)C)O5)C |
Canonical SMILES |
CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC5C6(C4(CCC(C6)O)C)O5)C |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Origins of 5,6 24 S ,25 Diepoxycholesterol
Precursor Identification: Cholesterol and its Initial Oxidation
The journey to 5,6-24(S),25-diepoxycholesterol begins with cholesterol, a fundamental component of mammalian cell membranes. The initial and crucial step in the formation of this diepoxide is the oxidation of cholesterol to form an epoxide ring.
Role of 24(S),25-Epoxycholesterol as a Direct Precursor
The direct precursor to this compound is 24(S),25-epoxycholesterol. researchgate.netnih.gov This oxysterol is not a product of cholesterol degradation but is synthesized in a shunt of the mevalonate (B85504) pathway, the same pathway responsible for producing cholesterol itself. nih.govnih.gov This parallel synthesis highlights a close relationship between the production of cholesterol and its epoxidated counterpart. nih.gov In essence, any cell capable of synthesizing cholesterol also possesses the machinery to generate 24(S),25-epoxycholesterol. nih.gov The formation of 24(S),25-epoxycholesterol involves the epoxidation of the double bond at the 24-25 position of a cholesterol precursor, desmosterol. ebi.ac.uk
Enzymatic Transformations Leading to this compound Formation
The conversion of 24(S),25-epoxycholesterol to this compound involves a second epoxidation event. This transformation underscores the stereospecific nature of the enzymes involved in oxysterol metabolism.
Epoxidation Reactions and Stereospecificity
The formation of the second epoxide ring occurs at the 5,6-position of the cholesterol backbone. This reaction results in the specific stereoisomer, this compound. While the precise enzymes catalyzing the 5,6-epoxidation of 24(S),25-epoxycholesterol are a subject of ongoing research, it is known that the formation of the initial 24(S),25-epoxide is catalyzed by squalene (B77637) epoxidase (SQLE). nih.gov The stereospecificity of these enzymatic reactions is critical, as different stereoisomers of oxysterols can exhibit distinct biological activities. The introduction of an additional epoxide group to create this compound has been shown to confer selectivity for the liver X receptor alpha (LXRα) isoform. lsu.edutmc.edumdpi.com
Regulation of this compound Synthesis
Feedback Mechanisms in Oxysterol Production
The synthesis of oxysterols, including the precursors to this compound, is subject to feedback inhibition. nih.gov High levels of cellular cholesterol lead to a rapid and preferential inhibition of 24(S),25-epoxycholesterol synthesis. nih.govnih.gov This is part of a broader regulatory system where oxysterols themselves can suppress the activation of sterol regulatory element-binding proteins (SREBPs), which are key transcription factors that control the expression of genes involved in cholesterol synthesis. nih.govnih.gov Specifically, oxysterols can bind to proteins called Insigs, which in turn promote the retention of the SREBP-SCAP complex in the endoplasmic reticulum, preventing the activation of cholesterol synthesis genes. nih.govnih.gov
Correlation with Cholesterol Biosynthesis Rates
The synthesis of 24(S),25-epoxycholesterol, and by extension this compound, is directly correlated with the rate of cholesterol biosynthesis. nih.govnih.gov Studies have shown that in various cell lines and under different conditions that alter cholesterol synthesis rates, the production of 24(S),25-epoxycholesterol faithfully tracks the production of cholesterol. nih.gov This parallel production suggests that 24(S),25-epoxycholesterol may act as an indicator of the rate of de novo cholesterol synthesis, providing a mechanism to fine-tune cholesterol levels within the cell. nih.gov
Intracellular Localization of Biosynthetic Machinery
The biosynthesis of this compound is a multi-step process that relies on enzymes located in specific subcellular compartments. The primary site for the synthesis of this complex oxysterol is the endoplasmic reticulum (ER), which houses the key enzymes responsible for both the formation of the cholesterol backbone and the subsequent epoxidation reactions.
The journey from the initial precursors to the final diepoxide compound is intricately linked with the cholesterol biosynthetic pathway. This pathway involves enzymes distributed across the cytoplasm, peroxisomes, and most critically for the final steps, the endoplasmic reticulum.
The key enzymes directly involved in the formation of the 24(S),25-epoxy and 5,6-epoxy groups are predominantly found within the membranes of the endoplasmic reticulum.
Key Enzymes and Their Subcellular Locations:
| Enzyme | Subcellular Location | Role in Biosynthesis |
| Squalene Epoxidase (SQLE) | Endoplasmic Reticulum | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene (B107256) and is also involved in the shunt pathway leading to 24(S),25-epoxycholesterol. wikipedia.orgnih.govnih.gov |
| 2,3-Oxidosqualene:lanosterol (B1674476) cyclase (OSC) | Endoplasmic Reticulum | A microsomal enzyme that cyclizes 2,3-oxidosqualene to lanosterol, a key step in the pathway that can be shunted towards 24(S),25-epoxycholesterol synthesis. researchgate.netnih.gov |
| Cytochrome P450 Enzymes | Endoplasmic Reticulum | Implicated in the formation of cholesterol-5,6-epoxides from cholesterol. nih.govresearchgate.net |
| Cholesterol-5,6-epoxide hydrolase (ChEH) | Endoplasmic Reticulum | This enzyme is responsible for the hydrolysis of cholesterol-5,6-epoxides and is primarily located in the ER. wikipedia.orgnih.gov |
The initial steps of the mevalonate pathway, which produce the building blocks for cholesterol synthesis, involve enzymes located in the cytoplasm and peroxisomes. However, the conversion of the linear squalene molecule and its subsequent modifications occur within the endoplasmic reticulum. Squalene epoxidase (SQLE), a critical enzyme, is localized to the ER membrane. nih.govnih.gov It catalyzes the epoxidation of squalene to form 2,3-oxidosqualene.
The synthesis of the 24(S),25-epoxide ring of the target molecule occurs through a shunt in the main cholesterol pathway. This involves the enzyme 2,3-oxidosqualene:lanosterol cyclase (OSC), also known as lanosterol synthase, which is an integral membrane protein of the endoplasmic reticulum. researchgate.netwikipedia.org
The subsequent epoxidation at the 5,6-position of the cholesterol backbone is carried out by enzymes also residing in the endoplasmic reticulum. The formation of cholesterol-5,6-epoxides can be a result of the activity of various cytochrome P450 enzymes, a large family of enzymes predominantly located in the ER. nih.govresearchgate.net Furthermore, the enzyme responsible for metabolizing these epoxides, cholesterol-5,6-epoxide hydrolase, is also primarily found in the endoplasmic reticulum, reinforcing the central role of this organelle in the metabolism of these compounds. wikipedia.orgnih.gov
Molecular Mechanisms of Action of 5,6 24 S ,25 Diepoxycholesterol
Ligand-Receptor Interactions
The biological activity of 5,6-24(S),25-Diepoxycholesterol is initiated through its direct interaction with specific nuclear receptors, leading to a cascade of molecular events.
Liver X Receptor (LXR) Agonism and Selectivity
This compound is recognized as a potent agonist for Liver X Receptors (LXRs), which are critical ligand-dependent transcription factors in the regulation of lipid metabolism and cholesterol homeostasis. nih.govresearchgate.net Upon binding, it activates the receptor, initiating changes in the expression of target genes. researchgate.net A defining characteristic of this compound is its remarkable selectivity for one LXR subtype over the other. nih.gov The introduction of a second epoxide group at the 5,6 position of the sterol core is a key structural feature that transforms an equipotent LXR ligand into a selective one. nih.govnih.gov
Research has conclusively identified this compound as a ligand that is highly selective for the LXRα subtype. nih.govnih.govmdpi.com While its precursor, 24(S),25-epoxycholesterol, activates both LXRα and LXRβ with similar potency, the addition of the 5,6-epoxide confers this pronounced LXRα selectivity. nih.gov This specificity allows for the targeted activation of LXRα, making the compound a valuable tool for distinguishing the distinct biological roles of the two LXR isoforms. nih.govmdpi.com
The selectivity of this compound for LXRα is starkly evident when its binding affinity and activation potential are compared with those for LXRβ. nih.gov While it binds to LXRα with high affinity, its affinity for LXRβ is significantly lower. nih.gov Consequently, this compound is considered a weak activator of the LXRβ subtype. nih.govnih.gov
The binding affinities, represented by the inhibition constant (Ki), highlight this disparity. The Ki of the compound for LXRα is comparable to its non-selective precursor, whereas its Ki for LXRβ is substantially higher, indicating a much weaker interaction. nih.gov
| Compound | LXRα Binding Affinity (Ki) | LXRβ Binding Affinity (Ki) | Selectivity Profile |
|---|---|---|---|
| This compound | 390 nM | 1700 nM | LXRα Selective |
| 24(S),25-epoxycholesterol (precursor) | 200 nM | ~200 nM | Equipotent (Non-selective) |
Ligand Binding Domain (LBD) Interactions and Conformational Changes
The selective agonism of this compound is rooted in its specific interactions with the Ligand Binding Domain (LBD) of the LXRα receptor. The LBDs of LXRα and LXRβ share a high degree of sequence identity (approximately 77%), yet subtle structural differences exist that can be exploited for developing subtype-selective ligands. nih.govmdpi.com
Transcriptional Regulation and Gene Expression Modulation
As a ligand-dependent transcription factor, LXR, once activated by this compound, directly influences the expression of a suite of target genes. nih.govresearchgate.net This modulation of gene expression is the fundamental mechanism through which the compound exerts its biological effects. LXR activation by oxysterols is known to induce the expression of genes such as Apolipoprotein E (ApoE) and ABC transporters (ABCA1, ABCG1), which are central to cholesterol transport and homeostasis. nih.gov
Recruitment of Co-activators and Co-repressors
The transcriptional activity of nuclear receptors like LXR is governed by their interaction with co-activator and co-repressor proteins. nih.gov In its unliganded state, the receptor may be bound to co-repressors, which silence gene expression. nih.gov
The binding of an agonist ligand, such as this compound, to the LXRα LBD triggers a conformational shift. nih.govnih.gov This altered conformation facilitates the dissociation of co-repressor complexes and promotes the recruitment of co-activator proteins, including Steroid Receptor Co-activator-1 (SRC-1). nih.govcore.ac.uk This newly formed receptor-co-activator complex can then interact more efficiently with the general transcription machinery, leading to the initiation and enhancement of target gene transcription. nih.govnih.gov
Interaction with Liver X Receptor Response Elements (LXREs)
The primary mechanism of action for this compound involves its function as a selective agonist for LXRα. nih.govnih.gov Upon entering the cell, it binds to the ligand-binding domain (LBD) of LXRα. This binding event induces a conformational change in the receptor, leading to the dissociation of co-repressor proteins and the recruitment of co-activator proteins. nih.gov
The activated LXRα then forms a heterodimer with the Retinoid X Receptor (RXR). qiagen.com This LXRα/RXR heterodimer translocates to the nucleus, where it recognizes and binds to specific DNA sequences known as Liver X Receptor Response Elements (LXREs) located in the promoter regions of target genes. nih.govwikipedia.org The binding of the heterodimer complex to LXREs initiates the transcription of these genes, thereby translating the initial ligand-binding event into a functional cellular response. This transcriptional activation is the fundamental process through which this compound exerts its influence on cellular physiology.
Research has quantified the binding affinity of this compound, highlighting its preference for the LXRα isoform. The introduction of a second epoxide group at the 5,6 position to the parent compound, 24(S),25-epoxycholesterol, confers this selectivity. nih.govresearchgate.net
Table 1: Binding Affinity of this compound for LXR Isoforms
| Ligand | Receptor Isoform | Binding Affinity (Ki) | Reference |
| This compound | LXRα | ~390 nM (0.39 µM) | nih.govelifesciences.org |
| This compound | LXRβ | ~1700 nM (1.7 µM) | nih.govelifesciences.org |
Downstream Signaling Cascades
The activation of LXRα by this compound triggers a cascade of downstream signaling pathways that are central to maintaining cholesterol homeostasis and modulating other metabolic processes.
The Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that regulate the synthesis of cholesterol and fatty acids. LXR activation has a complex, dual influence on the SREBP pathway, particularly on SREBP-1c, which is a major regulator of fatty acid synthesis.
LXRα/RXR heterodimers directly bind to an LXRE in the promoter of the SREBF1c gene (which codes for SREBP-1c), thereby increasing its transcription. qiagen.comnih.gov However, the ultimate activity of SREBP-1c depends on its proteolytic cleavage and release from the endoplasmic reticulum membrane, a process that is inhibited by high levels of sterols. mdpi.comnih.gov Studies on the precursor oxysterol, 24(S),25-epoxycholesterol, have shown that while it induces SREBP-1c mRNA, it can simultaneously block the conversion of the precursor protein to its active nuclear form (nSREBP-1c). nih.gov This mechanism allows for a selective upregulation of cholesterol efflux genes without concurrently stimulating the genes responsible for fatty acid and triglyceride synthesis. nih.gov
A primary and well-documented consequence of LXR activation is the robust induction of genes encoding the ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1. nih.govnih.govnih.gov These transporters are critical for the process of reverse cholesterol transport, which removes excess cholesterol from peripheral cells, such as macrophages, and transports it back to the liver for excretion.
ABCA1 facilitates the efflux of cholesterol and phospholipids (B1166683) to lipid-poor apolipoproteins like ApoA-I. elsevierpure.com
ABCG1 promotes the efflux of cholesterol to mature high-density lipoprotein (HDL) particles. elsevierpure.com
By activating LXRα, this compound enhances the transcription of ABCA1 and ABCG1 genes, leading to increased protein levels and enhanced capacity for cholesterol efflux from cells. nih.govelifesciences.org This is considered a key anti-atherogenic mechanism of LXR agonists.
Apolipoprotein E (ApoE) is another crucial protein in lipid metabolism, involved in the transport of cholesterol and other lipids between cells. The gene for APOE is a direct target of LXR. nih.gov The promoter region of the APOE gene contains functional LXREs, and its expression is significantly upregulated following the activation of LXR by agonists. nih.gov Therefore, this compound, through its activation of LXRα, stimulates the expression and secretion of ApoE, contributing to lipid transport and the maturation of HDL particles, which works in concert with the actions of ABCA1 and ABCG1. nih.govelifesciences.org
Table 2: Key Downstream Target Genes of this compound via LXRα Activation
| Target Gene | Protein Function | Effect of LXRα Activation | Reference |
| SREBF1c | Regulates fatty acid synthesis | Upregulates mRNA transcription | nih.govnih.gov |
| ABCA1 | Cholesterol efflux to ApoA-I | Upregulates expression | nih.govnih.gov |
| ABCG1 | Cholesterol efflux to HDL | Upregulates expression | nih.govnih.gov |
| APOE | Lipid transport | Upregulates expression | nih.govelifesciences.orgnih.gov |
Recent evidence reveals a crosstalk between LXR signaling and intracellular kinase cascades, including the c-Jun N-terminal kinase (JNK/SAPK) and phosphoinositide 3-kinase (PI3K) pathways. Research in human macrophages has shown that the induction of LXR target genes like ABCA1 and APOE by LXR agonists is dependent on functional JNK and PI3K signaling. nih.govnih.gov
The activation of LXR by agonists was found to induce the phosphorylation and activation of key components of these pathways, including SEK1 and JNK in the JNK cascade, and AKT, a downstream target of PI3K. nih.gov Furthermore, the use of chemical inhibitors for JNK (SP600125) and PI3K (LY294002) significantly weakened the ability of LXR agonists to induce the expression of ABCA1, ABCG1, and ApoE. nih.gov This suggests that the JNK and PI3K/AKT pathways are essential co-regulators in the LXR-mediated transcriptional program, acting to facilitate the expression of genes involved in cholesterol efflux. nih.govnih.gov
Conversely, in other contexts, such as inflammatory signaling, LXR activation has been shown to inhibit the activation of JNK and other MAP kinases downstream of Toll-like receptor (TLR) activation. elifesciences.org This anti-inflammatory effect is largely mediated by the LXR-dependent upregulation of ABCA1, which alters membrane cholesterol content and disrupts the formation of TLR signaling complexes. elifesciences.org This indicates a complex, context-dependent interaction between LXR and kinase cascades.
Role in Cellular Processes and Homeostasis Regulation
Regulation of Cholesterol Homeostasis
5,6-24(S),25-Diepoxycholesterol plays a role in maintaining cellular cholesterol balance primarily through its selective activation of LXRα. mdpi.comgoogle.com LXRs are transcription factors that, when activated by ligands like oxysterols, control the expression of genes involved in cholesterol transport, efflux, and metabolism. core.ac.uk The precursor molecule, 24(S),25-epoxycholesterol, is a known regulator that can decrease cellular cholesterol levels in multiple ways, including by activating LXRs. researchgate.net
A primary mechanism for maintaining cholesterol homeostasis is reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion. The activation of LXRα by ligands is a key step in initiating this process. core.ac.uk By selectively binding to and activating LXRα, this compound stimulates the expression of genes that facilitate cholesterol efflux from cells, such as ATP-binding cassette (ABC) transporters. core.ac.ukabcam.com Its precursor, 24(S),25-epoxycholesterol, is known to up-regulate cholesterol efflux genes, including ABCA1, by serving as a potent LXR ligand. researchgate.netnih.gov This action helps prevent the accumulation of excess cholesterol in cells, a crucial factor in preventing pathologies like atherosclerosis.
Table 1: LXRα Selectivity of this compound
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity Profile | Source |
|---|---|---|---|---|
| This compound | LXRα | 0.39 µM | ~4-fold higher for LXRα | lsu.edu |
| LXRβ | 1.7 µM | lsu.edu | ||
| 24(S),25-Epoxycholesterol (precursor) | LXRα / LXRβ | Not specified | Equipotent; no selectivity | nih.govlsu.edu |
Impact on Lipid Metabolism Beyond Cholesterol
The influence of this compound extends to other areas of lipid metabolism, largely due to the central role of its target, LXRα, in these pathways. mdpi.comcore.ac.uk LXRs are known to regulate a wide array of genes involved in the synthesis and transport of various lipid molecules. abcam.com
Activation of LXRα is a known driver of lipogenesis, the process of synthesizing fatty acids, which are then converted into triglycerides for storage or use. core.ac.uk LXRα activation increases the expression of SREBP-1c, a transcription factor that upregulates numerous genes involved in fatty acid and triglyceride synthesis. nih.gov Therefore, by selectively activating LXRα, this compound can stimulate hepatic fatty acid synthesis. This effect highlights the compound's role in the broader regulation of energy storage and lipid metabolism.
Bile acids are synthesized from cholesterol in the liver and are essential for the digestion and absorption of dietary fats. This conversion represents a major route for cholesterol catabolism and excretion. researchgate.netmdpi.com The regulation of bile acid synthesis is complex, involving multiple nuclear receptors. LXR activation can influence this process. researchgate.net While the primary pathway for bile acid synthesis is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), an alternative "acidic" pathway exists that generates oxysterols which can then be converted to bile acids. nih.gov The broader family of oxysterols, to which this compound belongs, is integral to these metabolic routes. researchgate.net
Modulation of Inflammatory Responses at the Cellular Level
There is a well-established link between lipid metabolism and inflammation, and LXRs are key mediators at this interface. core.ac.uk Research has demonstrated that LXR activation can suppress inflammatory gene expression in macrophages, a type of immune cell. mdpi.comgoogle.com This trans-repression mechanism involves inhibiting the expression of inflammatory mediators. mdpi.com By activating LXRα, this compound can participate in modulating inflammatory responses at the cellular level, highlighting its potential role in conditions where metabolic dysregulation and inflammation are intertwined. mdpi.comcore.ac.uk
Table 2: Summary of Research Findings for this compound and its Precursor
| Area of Impact | Compound | Key Research Finding | Cellular Mechanism | Source |
|---|---|---|---|---|
| Cholesterol Efflux | 24(S),25-Epoxycholesterol | Upregulates cholesterol efflux genes. | LXR activation, leading to increased ABCA1 expression. | researchgate.netnih.gov |
| Cholesterol Synthesis | 24(S),25-Epoxycholesterol | Suppresses SREBP activation and inhibits DHCR24 enzyme. | Reduces transcription of synthesis genes and directly inhibits enzymatic step. | nih.govnih.gov |
| LXR Selectivity | This compound | Exhibits ~4-fold selectivity for LXRα over LXRβ. | Structural modification (5,6-epoxide group) alters binding affinity. | nih.govlsu.edu |
| Inflammation | LXR Agonists (General) | Inhibit expression of inflammatory genes in macrophages. | Trans-repression of inflammatory gene promoters. | mdpi.comgoogle.com |
Effects on Macrophage Function
The activation of LXRα by agonists such as this compound profoundly impacts macrophage function, particularly in the context of cholesterol metabolism and inflammatory responses. Macrophages are key cells in the development of atherosclerosis, where the accumulation of cholesterol leads to the formation of foam cells. nih.gov
LXRα activation is a cornerstone of reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues, like macrophages in the artery wall, and transported back to the liver for excretion. nih.govnih.govnih.gov This is achieved through the transcriptional upregulation of several key target genes:
ATP-binding cassette (ABC) transporters: LXRα activation robustly induces the expression of ABCA1 and ABCG1. nih.govnih.gov These transporters are essential for effluxing cellular cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (apoA-I) and high-density lipoprotein (HDL), respectively. nih.govnih.govsemanticscholar.org Studies in human macrophages have shown that LXRα, specifically, is required to maintain the baseline expression of these transporters and mediate cholesterol efflux. nih.gov
Apolipoprotein E (ApoE): Also a direct target of LXR, ApoE is synthesized in macrophages and plays a crucial role in the transport of lipids. nih.gov
Beyond cholesterol efflux, LXRα activation exerts significant anti-inflammatory effects within macrophages. frontiersin.orgnih.gov It can suppress the induction of pro-inflammatory genes like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines in response to inflammatory stimuli such as lipopolysaccharide (LPS). nih.govnih.gov This transrepression mechanism is a key part of LXR's ability to modulate immune responses and is critical for its anti-atherogenic properties. ahajournals.orgfrontiersin.org
Table 1: Key LXRα Target Genes in Macrophages and Their Functions
| Gene | Protein Product | Function in Macrophage | Consequence of LXRα Activation |
| ABCA1 | ATP-binding cassette transporter A1 | Efflux of cholesterol and phospholipids to lipid-poor apoA-I. nih.govnih.gov | Increased expression, enhanced cholesterol removal. nih.gov |
| ABCG1 | ATP-binding cassette transporter G1 | Efflux of cholesterol to mature HDL particles. nih.govnih.gov | Increased expression, enhanced cholesterol removal. nih.gov |
| ApoE | Apolipoprotein E | Lipid transport; facilitates clearance of lipoproteins. nih.gov | Increased expression, aids in lipid homeostasis. nih.gov |
| iNOS | Inducible Nitric Oxide Synthase | Produces nitric oxide, a pro-inflammatory mediator. | Expression suppressed, reduced inflammatory response. nih.govnih.gov |
| COX-2 | Cyclooxygenase-2 | Enzyme for prostaglandin (B15479496) synthesis, pro-inflammatory. | Expression suppressed, reduced inflammatory response. nih.govnih.gov |
Influence on Cell Proliferation and Cell Cycle Progression (Mechanistic Studies)
Emerging evidence demonstrates that the activation of LXRα by ligands can inhibit the proliferation of various cell types, including several types of cancer cells. nih.govfrontiersin.org The antiproliferative effects are often associated with an arrest of the cell cycle, typically at the G1/S transition phase, preventing cells from entering the DNA synthesis (S) phase. nih.govnih.gov
One proposed mechanism for this growth inhibition is the LXR-mediated induction of lipogenesis. nih.govnih.gov Studies using synthetic LXR agonists have shown that the antiproliferative effect is closely correlated with the expression of lipogenic genes and the accumulation of triglycerides. nih.govnih.gov However, the precise molecular pathways appear to be context-dependent and can vary between different cell types. nih.gov
Cyclin-dependent Kinase Inhibitors (e.g., p27)
A key mechanism by which cell cycle progression is controlled is through the action of cyclin-dependent kinase inhibitors (CDKIs). These proteins, such as p27Kip1 (p27), can bind to and inhibit the activity of cyclin-CDK complexes, which are essential for driving the cell through different phases of its cycle. Inhibition of these complexes can cause cell cycle arrest. nih.gov
Research has linked LXR activation to the regulation of CDKIs in certain cellular contexts. For instance, studies in smooth muscle cells, pancreatic β-cells, and some prostate cancer cell lines have demonstrated that LXR activation leads to an increase in the expression of the CDKI p27. nih.gov This upregulation of p27 is a direct cause of the observed cell cycle arrest at the G1 phase. However, it is important to note that this is not a universal mechanism. In other cell types, LXR-induced cell cycle arrest occurs without a corresponding increase in p27 levels, indicating that LXRα can employ multiple, cell-specific pathways to control proliferation. nih.gov
Other Emerging Cellular Roles
The function of LXRα, which can be specifically studied using this compound, extends beyond its well-established roles in macrophage and lipid metabolism. Research is uncovering its importance in a variety of other physiological systems.
One of the most promising areas is in the central nervous system (CNS). LXRα is expressed in various brain cells, and its activation has been shown to have neuroprotective effects. nih.gov LXR agonists can reduce neuroinflammation by suppressing the inflammatory responses of microglia and astrocytes. nih.gov Furthermore, by regulating cholesterol homeostasis in the brain, LXRs may play a role in mitigating the pathology of neurodegenerative diseases and are being explored for their potential to maintain the integrity of the blood-brain barrier. nih.gov
Additionally, LXRs are recognized as significant modulators of the tumor microenvironment (TME). frontiersin.org Their activation can influence the function of various immune cells within the TME, including T cells, potentially enhancing anti-tumor immunity. frontiersin.orgfrontiersin.org This suggests a role for LXRα agonists not just in directly inhibiting tumor cell growth but also in modulating the complex interplay between cancer cells and the surrounding immune landscape. frontiersin.org
Structure Activity Relationships Sar and Ligand Design Principles
Identification of Key Structural Determinants for LXRα Selectivity
The defining structural feature of 5,6-24(S),25-Diepoxycholesterol responsible for its LXRα selectivity is the introduction of an epoxide function at the 5,6-position of the sterol B-ring. nih.govpnas.org This modification, when added to the scaffold of an already potent LXR ligand, 24(S),25-epoxycholesterol, transforms an equipotent LXRα and LXRβ activator into a ligand with a clear preference for the LXRα isoform. nih.govnih.gov
Biochemical assays have demonstrated that this selectivity is significant, with this compound exhibiting a binding affinity for LXRα that is approximately four-fold higher than for LXRβ. lsu.edu The binding affinity (Ki) for LXRα is reported to be around 390 nM, whereas its affinity for LXRβ is significantly lower, with a Ki of 1700 nM. nih.govlsu.edu This distinction highlights that the ligand-binding pockets of LXRα and LXRβ, despite sharing a high degree of homology (77% identity), possess structural differences that can be exploited. nih.govpnas.org
Comparison of this compound with Other Oxysterol Ligands
The activity profile of this compound becomes clearer when compared with other naturally occurring oxysterol LXR ligands. Its direct precursor, 24(S),25-epoxycholesterol (24(S),25-EC), is a potent activator of both LXR isoforms, showing similar binding and activation for LXRα and LXRβ. nih.govnih.gov Other endogenous LXR agonists, such as 22(R)-hydroxycholesterol and 24(S)-hydroxycholesterol, are also known to be potent, non-selective activators of both receptor subtypes. nih.govnih.gov
The introduction of the 5,6-epoxide to the 24(S),25-EC structure maintains potent activation of LXRα but significantly diminishes its interaction with LXRβ, rendering it a weak LXRβ activator. nih.govnih.gov This contrasts sharply with the majority of known oxysterol ligands, which typically exhibit comparable affinity for both LXR isoforms. jpp.krakow.pl This unique LXRα-selective profile makes this compound a valuable tool for distinguishing the specific biological roles of LXRα from those of LXRβ. nih.gov
The following interactive table summarizes the binding affinities of this compound and other key oxysterol ligands for the LXR isoforms.
| Compound | LXRα Ki (nM) | LXRβ Ki (nM) | Selectivity |
| This compound | 390 nih.gov | 1700 nih.gov | LXRα |
| 24(S),25-Epoxycholesterol | 200 nih.gov | ~200 | None |
| 22(R)-Hydroxycholesterol | 380 nih.gov | Similar to LXRα nih.gov | None |
| 24(S)-Hydroxycholesterol | 110 nih.gov | Similar to LXRα nih.gov | None |
Epoxide Ring Position and Stereochemistry as Modulators of Activity
The activity of this compound is a function of both the position and stereochemistry of its two epoxide rings.
The epoxide on the sterol side chain, specifically the 24(S),25-epoxide, is a well-established structural feature for potent LXR activation. nih.govnih.gov This functional group, along with hydroxyl groups found in other oxysterols, can act as a hydrogen bond acceptor, forming a critical contact with a proton-donating amino acid within the LXR ligand-binding pocket. nih.gov The specific (S)-stereochemistry at carbon 24 is crucial for this high-affinity interaction. pnas.org
While the side-chain epoxide is essential for general potency, the position of the second epoxide on the B-ring at the 5,6-position is the critical modulator that introduces isoform specificity. nih.govnih.gov The stereochemistry of this ring is also important for its biological activity. pnas.org This demonstrates that different regions of the sterol scaffold contribute to distinct aspects of ligand-receptor interaction: the side chain primarily governs the strength of binding and activation, while the sterol core can be modified to fine-tune isoform selectivity. nih.gov The interplay between these two features—a potent activating group on the side chain and a selectivity-conferring group on the core—is a key principle in its function.
Rational Design Strategies for Isotype-Specific LXR Ligands
The discovery of LXRα selectivity in this compound serves as a foundational example for the rational design of other isotype-specific LXR ligands. nih.govnih.gov It demonstrates that despite the high sequence homology in the ligand-binding domains of LXRα and LXRβ, subtle structural differences exist and can be successfully targeted to achieve selective modulation. pnas.orglsu.edu
This finding has guided subsequent drug discovery efforts, establishing a key strategy: modifying the sterol's B-ring or other regions of the core scaffold can convert a non-selective, potent ligand into an isoform-selective one. nih.govpnas.org The success with this compound validates the use of a structure-based approach to probe the distinct topographies of the LXRα and LXRβ binding pockets. lsu.edu By leveraging knowledge of these structural nuances, medicinal chemists can design novel compounds with tailored activity for either LXRα or LXRβ. nih.gov The development of such isoform-specific ligands is highly desirable for therapeutic applications, as it could allow for the targeted activation or inhibition of specific pathways, potentially separating desired therapeutic effects from unwanted side effects. nih.govlsu.edumdpi.com
Analytical and Methodological Approaches in 5,6 24 S ,25 Diepoxycholesterol Research
Quantification in Biological Matrices for Research Purposes
Accurately measuring the concentration of 5,6-24(S),25-Diepoxycholesterol in biological materials is crucial for understanding its physiological and pathological significance. This is primarily achieved through mass spectrometry and metabolic labeling studies.
Mass spectrometry, particularly when coupled with chromatography, stands as the cornerstone for the quantification of oxysterols, including this compound. These methods offer high sensitivity and specificity, which are essential for distinguishing between structurally similar sterol molecules within intricate biological mixtures like tissues, cells, and plasma. nih.govaston.ac.ukmdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used, sensitive, and rapid method for quantifying oxysterols. nih.govresearchgate.net The general workflow involves an initial extraction of lipids from the biological matrix, often using solid-phase extraction (SPE) or liquid-liquid extraction to isolate the oxysterol fraction. nih.govaston.ac.uk The extract is then injected into a liquid chromatography system, which separates the different oxysterols based on their physicochemical properties. nih.gov Following separation, the molecules are ionized, commonly using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and detected by a tandem mass spectrometer. mdpi.comnih.govresearchgate.net To enhance detection sensitivity, oxysterols are often chemically derivatized before analysis. nih.govresearchgate.net This robust method has been validated for analyzing oxysterols in various samples, including brain tissue, peripheral blood mononuclear cells, and cultured cells like THP-1 monocytes. nih.govaston.ac.uknih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique valued for its high chromatographic resolving power, which is critical for separating isomeric oxysterols. nih.govresearchgate.netnih.gov Similar to LC-MS/MS, the process begins with sample extraction and derivatization. GC-MS has been effectively used to determine the levels of cholesterol and its precursors, as well as various oxysterols, in tissues like the central nervous system. nih.gov However, it can be limited by longer run times and may require larger sample volumes for detecting low-abundance species. nih.govresearchgate.net
Table 1: Mass Spectrometry Techniques for Oxysterol Analysis
| Technique | Description | Sample Types | Key Features |
|---|---|---|---|
| LC-MS/MS | Combines the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. nih.govaston.ac.uknih.gov | Tissues, cells (e.g., THP-1), plasma, cerebrospinal fluid. nih.govaston.ac.uknih.gov | High sensitivity and rapid analysis; often requires derivatization for optimal detection. nih.govresearchgate.net |
| GC-MS | Utilizes gas chromatography to separate volatile compounds, which are then detected by a mass spectrometer. researchgate.netnih.gov | Tissues (e.g., central nervous system). nih.gov | Excellent chromatographic resolution for isomers; may have longer analysis times. nih.govresearchgate.net |
Metabolic labeling studies provide a dynamic way to measure the synthesis rate of sterols and oxysterols. This technique involves introducing a radiolabeled precursor, such as [1-¹⁴C]-acetate, into a cell culture system. nih.gov The cells then incorporate this labeled acetate (B1210297) into newly synthesized cholesterol and related oxysterols through the mevalonate (B85504) pathway.
After a specific incubation period, lipids are extracted from the cells and separated using techniques like thin-layer chromatography (TLC). The amount of radioactivity incorporated into the specific oxysterol of interest is then quantified, typically using phosphorimaging. nih.gov This approach has been successfully used to demonstrate that the synthesis of 24(S),25-epoxycholesterol, a direct precursor to this compound, parallels that of cholesterol production. nih.gov Such studies are crucial for understanding the regulation of oxysterol biosynthesis under various cellular conditions. nih.gov
In Vitro Experimental Models for Mechanistic Elucidation
To understand the molecular mechanisms through which this compound exerts its effects, researchers utilize various in vitro models. These systems allow for controlled experiments to dissect specific cellular pathways.
Cultured cell lines are indispensable tools in oxysterol research, providing consistent and reproducible systems to study cellular responses.
COS-7 Cells: These kidney cells from the African green monkey are frequently used in transient transfection experiments. They are particularly useful for studying the interaction between a ligand and its nuclear receptor. For instance, COS-7 cells can be co-transfected with an expression vector for a nuclear receptor like LXRα and a reporter vector to test the activity of specific ligands such as this compound. google.com
CHO Cells: Chinese Hamster Ovary (CHO) cells are a robust model for studying cholesterol homeostasis. They have been used in pharmacological and genetic studies to investigate the synthesis of 24(S),25-epoxycholesterol and its regulation, providing insights into the biosynthetic pathway leading to this compound. nih.gov
THP-1 Cells: This human leukemia monocytic cell line is a widely used model for studying macrophage function. mdpi.comimrpress.comd-nb.info THP-1 monocytes can be differentiated into macrophage-like cells using agents like phorbol (B1677699) 12-myristate 13-acetate (PMA). d-nb.infonih.gov These differentiated cells are then used to investigate inflammatory responses, lipid metabolism, and the effects of oxysterols on immune cells. nih.govaston.ac.ukcore.ac.uk
HepG2 Cells: Derived from a human liver carcinoma, HepG2 cells are a key model for studying liver function and lipid metabolism. d-nb.info They are used to investigate how oxysterols, acting as LXR agonists, regulate the expression of genes involved in cholesterol transport and metabolism, such as NPC1L1. core.ac.ukresearchgate.net
Table 2: Common Cell Lines in this compound Research
| Cell Line | Cell Type | Typical Application |
|---|---|---|
| COS-7 | Monkey Kidney Fibroblast | Transient transfection studies for receptor-ligand interactions. google.com |
| CHO | Chinese Hamster Ovary | Studies of cholesterol and oxysterol biosynthesis pathways. nih.gov |
| THP-1 | Human Monocyte | Modeling macrophage differentiation and inflammatory responses. nih.govaston.ac.uknih.govcore.ac.uk |
| HepG2 | Human Liver Carcinoma | Investigating liver-specific gene regulation and lipid metabolism. d-nb.infocore.ac.ukresearchgate.net |
Reporter gene assays are a fundamental tool for quantifying the transcriptional activity of nuclear receptors like LXRs in response to ligands. thermofisher.com The principle involves linking a specific DNA response element for the receptor to a reporter gene, such as the one encoding luciferase. google.comthermofisher.com This entire construct is introduced into host cells (e.g., COS-7 cells). google.com
When a ligand like this compound enters the cell and binds to its receptor (LXRα), the activated receptor-ligand complex binds to the response element on the reporter construct. nih.govtmc.edu This binding initiates transcription of the luciferase gene. The amount of luciferase enzyme produced is then measured by adding its substrate, luciferin, and quantifying the resulting luminescence. nih.govspringernature.com The intensity of the light signal is directly proportional to the transcriptional activity of the receptor, providing a quantitative measure of the ligand's potency. nih.gov This method was instrumental in identifying this compound as an LXRα-selective agonist. nih.govtmc.edu
To determine how this compound affects the expression of specific target genes, researchers employ techniques like quantitative reverse transcription-polymerase chain reaction (qRT-PCR). nih.govgene-quantification.de This highly sensitive method measures the abundance of specific messenger RNA (mRNA) transcripts in a sample. nih.govplos.org
The process begins with the extraction of total RNA from cells (e.g., HepG2 or THP-1 cells) that have been treated with the compound. core.ac.uk The RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as a template for the PCR step. nih.gov In the quantitative PCR reaction, specific primers designed to amplify a unique region of the target gene are used. The amplification process is monitored in real-time, allowing for the quantification of the initial amount of mRNA for that specific gene. gene-quantification.denih.gov This allows researchers to confirm that the activation of a receptor by this compound leads to the up- or down-regulation of its known target genes.
In Vivo Experimental Models for Pathway Analysis (Non-Clinical)
In vivo experimental models are indispensable for elucidating the complex biological pathways influenced by this compound. These non-clinical studies, primarily in animal models, allow for the investigation of its physiological and pathophysiological roles in a whole-organism context. Genetically modified animals and specific dietary interventions are key strategies to probe the compound's mechanisms of action.
Genetically Modified Animal Models (e.g., LXR knockout mice)
Genetically modified animal models, particularly those with targeted deletions of nuclear receptors, have been instrumental in defining the in vivo targets and functions of this compound. Liver X receptors (LXRs), with their two isoforms LXRα and LXRβ, are critical regulators of cholesterol and fatty acid metabolism. nih.gov Given that this compound has been identified as a selective agonist for LXRα, knockout mouse models have become a primary tool for its study. core.ac.uk
Studies utilizing LXRα knockout (LXRα-/-) mice have demonstrated their importance in cholesterol homeostasis. When fed a high-cholesterol diet, these mice exhibit a significant accumulation of cholesterol in the liver. This is due to their inability to effectively upregulate the genes responsible for cholesterol catabolism and excretion, a process normally driven by LXRα activation. This phenotype provides a crucial model system to investigate the specific effects of LXRα agonists like this compound.
In contrast, LXRβ knockout (LXRβ-/-) mice display more subtle phenotypes related to cholesterol metabolism, underscoring the dominant role of LXRα in the liver. Double knockout mice (LXRα/β-/-) show even more pronounced dysregulation of lipid metabolism, highlighting the partially overlapping but also distinct functions of the two isoforms. The differential responses of these knockout models to various stimuli, including specific oxysterols, allow researchers to dissect the LXRα-specific pathways modulated by this compound.
Table 1: Characteristics of LXR Knockout Mouse Models in Oxysterol Research
| Model | Genotype | Key Phenotypic Characteristics Related to Cholesterol Metabolism | Relevance for this compound Research |
|---|
This table provides a summary of key characteristics and is not exhaustive.
Dietary Interventions in Animal Studies
Dietary interventions in animal models are a fundamental approach to studying the pathways regulated by oxysterols, including those influenced by this compound. By manipulating the dietary intake of cholesterol and fats, researchers can modulate the endogenous levels of cholesterol and its metabolites, thereby influencing the activity of nuclear receptors like LXRs.
High-cholesterol diets are commonly used to challenge the cholesterol homeostatic machinery in animal models such as mice and rats. nih.gov Feeding animals a diet enriched with cholesterol leads to an increase in the circulating and tissue levels of various oxysterols. nih.gov This dietary challenge can unmask or exacerbate metabolic phenotypes, particularly in genetically modified animals like the LXR knockout mice. tennessee.edu For instance, the administration of a high-cholesterol diet to LXRα-/- mice leads to pronounced hepatic cholesterol accumulation, a condition that can be potentially modulated by treatment with an LXRα agonist.
High-fat diets, often used to induce obesity and insulin (B600854) resistance, also impact cholesterol metabolism and oxysterol production. nih.gov The combination of high fat and high cholesterol in the diet can create a more complex metabolic derangement, mimicking aspects of human metabolic syndrome. mdpi.com These models are valuable for investigating how this compound might influence lipid metabolism under conditions of metabolic stress. While specific dietary intervention studies focusing exclusively on the administration of this compound are not extensively detailed in publicly available literature, the established use of these dietary models provides the framework for such investigations.
Table 2: Overview of Dietary Interventions in Animal Models for Oxysterol Pathway Analysis
| Dietary Model | Typical Composition | Key Metabolic Effects | Relevance for Oxysterol Research |
|---|
This table provides a general overview of common dietary models and their outcomes.
Future Directions and Unexplored Avenues in 5,6 24 S ,25 Diepoxycholesterol Research
Identification of Novel Binding Partners Beyond LXRs
The primary known biological targets of 5,6-24(S),25-diepoxycholesterol are the Liver X Receptors, particularly LXRα. nih.govtmc.edumdpi.com The addition of a second epoxide at the 5,6 position to its precursor, 24(S),25-epoxycholesterol, confers a notable selectivity for LXRα over LXRβ. nih.govtmc.edulsu.edu This isoform-specific interaction has been a focal point of research, suggesting that subtle structural modifications can be leveraged for targeted therapeutic applications. lsu.edu
However, the landscape of its molecular interactions beyond LXRs is largely uncharted territory. The complex biological activities of cholesterol and its metabolites suggest the potential for additional, as-yet-unidentified binding partners. Future research endeavors should prioritize the use of unbiased screening approaches, such as affinity chromatography-mass spectrometry and yeast two-hybrid screens, to identify novel proteins that directly interact with this compound. The discovery of new binding partners would be a significant breakthrough, potentially linking this compound to unforeseen signaling pathways and cellular processes, and opening up new avenues for understanding its physiological and pathophysiological roles.
Elucidating the Full Spectrum of its Metabolic Fates
This compound is recognized as a derivative of cholesterol and an intermediate within the broader cholesterol biosynthesis pathway. nih.govnih.gov It is formed from 24(S),25-epoxycholesterol, a product of a shunt in the main cholesterol synthesis pathway. nih.gov While its position as a metabolite is established, the complete cascade of its subsequent metabolic transformations is not yet fully characterized.
A critical area for future investigation is the detailed mapping of the metabolic fate of this compound. This includes identifying the specific enzymes responsible for its synthesis and degradation, as well as the downstream metabolites that are formed. Advanced metabolomic and lipidomic profiling, coupled with stable isotope tracing studies, will be instrumental in tracking the conversion of this diepoxide within various cell types and tissues. A comprehensive understanding of its metabolic network will provide crucial insights into its regulation and its contribution to cellular sterol homeostasis and signaling.
Advanced Structural Biology Techniques for Protein-Ligand Complex Analysis
The selective binding of this compound to LXRα highlights the importance of its three-dimensional structure in determining its biological activity. nih.govtmc.edu While computational modeling and biochemical assays have provided initial insights, high-resolution structural data of this compound in complex with its binding partners are essential for a detailed mechanistic understanding. lsu.edu
Future research must leverage advanced structural biology techniques to solve the atomic-level structures of this compound bound to its target proteins. Cryo-electron microscopy (cryo-EM) and X-ray crystallography are powerful methods for visualizing these intricate molecular interactions. mdpi.com Such studies would reveal the precise conformational changes induced upon binding and elucidate the specific amino acid residues involved in the interaction. This detailed structural information is invaluable for structure-based drug design, enabling the development of novel synthetic ligands with enhanced potency, selectivity, and therapeutic potential.
Systems Biology Approaches to Map its Interconnected Pathways
The biological impact of this compound likely extends beyond the direct regulation of its immediate binding partners. As an intermediate in the central hub of cholesterol metabolism, its effects are probably integrated into a complex network of interconnected cellular pathways. nih.gov A systems-level understanding of these connections is currently lacking. nih.gov
Systems biology offers a powerful framework for mapping the broader influence of this compound. By integrating multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—researchers can construct comprehensive models of the cellular networks perturbed by this compound. This approach can help to identify downstream gene regulatory networks, signaling cascades, and metabolic pathways that are indirectly modulated by its activity. A systems-level perspective will be crucial for a holistic understanding of the compound's role in health and disease, and for predicting the systemic effects of targeting this molecule therapeutically.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of 5,6-24(S),25-Diepoxycholesterol in selectively activating LXRα over LXRβ?
- Answer : The compound’s selectivity arises from stereochemical modifications to the sterol backbone. Adding a 5,6-epoxide group to 24(S),25-epoxycholesterol disrupts LXRβ binding while maintaining LXRα affinity due to steric and electronic interactions within the ligand-binding domain . Key steps to validate selectivity include:
- In vitro assays : Use reporter gene systems (e.g., luciferase) in HEK293 cells transfected with LXRα or LXRβ to measure transcriptional activation.
- Competitive binding assays : Compare displacement of radiolabeled ligands (e.g., T0901317) in recombinant LXR isoforms.
- Structural analysis : Perform X-ray crystallography or molecular docking to map epoxide interactions with LXRα-specific residues (e.g., Leu326, Trp443) .
Q. How can researchers synthesize and characterize this compound with high stereochemical purity?
- Answer : Synthesis involves epoxidation of cholesterol derivatives under controlled conditions:
- Step 1 : Use Sharpless asymmetric epoxidation to introduce the 24(S),25-epoxide group.
- Step 2 : Perform photochemical epoxidation at the 5,6-position, ensuring stereochemical fidelity via chiral HPLC purification .
- Characterization : Validate purity via H/C NMR (e.g., δ 3.5–3.7 ppm for epoxide protons) and high-resolution mass spectrometry (HRMS).
Q. What analytical methods are optimal for detecting this compound in biological samples?
- Answer : Use LC-MS/MS with multiple reaction monitoring (MRM):
- Extraction : Solid-phase extraction (SPE) with C18 columns to isolate oxysterols from plasma/tissue.
- Chromatography : Reverse-phase C18 column (2.1 × 50 mm, 1.7 µm), gradient elution (methanol/water + 0.1% formic acid).
- Detection : MRM transitions at m/z 401.3 → 383.3 (quantifier) and 401.3 → 365.2 (qualifier) .
Advanced Research Questions
Q. How do structural modifications to this compound affect its ligand-receptor binding kinetics?
- Answer : Conduct structure-activity relationship (SAR) studies:
- Modify epoxide positions : Replace 5,6-epoxide with cyclopropane or hydroxyl groups to assess steric effects.
- Assay design : Measure binding affinity (K) via surface plasmon resonance (SPR) and functional activity in LXRα/β-specific gene knockout models (e.g., LXRα mice) .
- Key finding : The 5,6-epoxide is critical for LXRα selectivity; removal reduces potency by >80% .
Q. What experimental models resolve tissue-specific contradictions in LXR activation by this compound?
- Answer : Address discrepancies (e.g., macrophage vs. neuronal responses) via:
- Tissue-specific knockouts : Use Cre-lox systems to delete LXRs in macrophages (e.g., Lyz2-Cre) or neurons (e.g., Nestin-Cre).
- Lipidomics : Compare oxysterol levels in target tissues via LC-MS to correlate ligand availability with LXR activity .
- Example : In macrophages, 27-hydroxycholesterol dominates LXR activation, overriding this compound effects .
Q. How can computational modeling improve the design of LXRα-selective analogs?
- Answer : Combine molecular dynamics (MD) and free-energy perturbation (FEP) to predict binding:
- Step 1 : Dock this compound into LXRα/β crystal structures (PDB: 1UHL, 1PQ9).
- Step 2 : Calculate binding free energy (ΔG) for analogs using FEP.
- Validation : Synthesize top candidates and test in vitro/in vivo for selectivity .
Methodological Guidance
Q. How should researchers design experiments to ensure reproducibility in LXR ligand studies?
- Answer : Follow guidelines from Chromatography journal:
- Controls : Include vehicle (DMSO) and positive controls (e.g., T0901317) in all assays.
- Replicates : Perform triplicate measurements across ≥3 independent experiments.
- Data reporting : Publish raw data (e.g., dose-response curves) and statistical analyses (e.g., ANOVA with Tukey’s post hoc) .
Q. What strategies optimize literature reviews for oxysterol research?
- Answer : Use systematic approaches:
- Keyword strings : (“this compound” OR “LXR ligands”) AND (“synthesis” OR “SAR” OR “in vivo models”).
- Databases : PubMed, SciFinder, and Web of Science, filtered for peer-reviewed journals (2000–2025).
- Critical appraisal : Prioritize studies with orthogonal validation (e.g., binding + functional assays) .
Q. How should contradictory data on ligand efficacy be analyzed statistically?
- Answer : Apply mixed-effects models to account for variability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
